

Comparative Guide to the Biological Activities of 2,2-Dimethylcyclopropyl Cyanide Derivatives

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Compound of Interest

Compound Name: 2,2-Dimethylcyclopropyl Cyanide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to **2,2-dimethylcyclopropyl cyanide**. The data presented is compiled from various experimental studies to offer an objective overview of their potential applications in drug discovery and agrochemicals.

Antimicrobial Activity

Derivatives of the cyclopropane scaffold, particularly cyclopropane carboxamides, have demonstrated notable antibacterial and antifungal properties. The primary mechanism for their antifungal action is believed to be the inhibition of the sterol 14 α -demethylase enzyme (CYP51), a key component in the ergosterol biosynthesis pathway of fungi.

Table 1: Antibacterial Activity of Cyclopropane Amide Derivatives

Compound ID	Test Organism	MIC ₈₀ (µg/mL)
F5	Staphylococcus aureus	64
Escherichia coli	128	
F9	Staphylococcus aureus	32
Escherichia coli	32	
F29	Staphylococcus aureus	64
F53	Staphylococcus aureus	64
Escherichia coli	128	
Ciprofloxacin (Control)	Staphylococcus aureus	2
Escherichia coli	2	

Data sourced from "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane". MIC₈₀ represents the minimum concentration required to inhibit 80% of microbial growth.

Table 2: Antifungal Activity of Cyclopropane Amide Derivatives

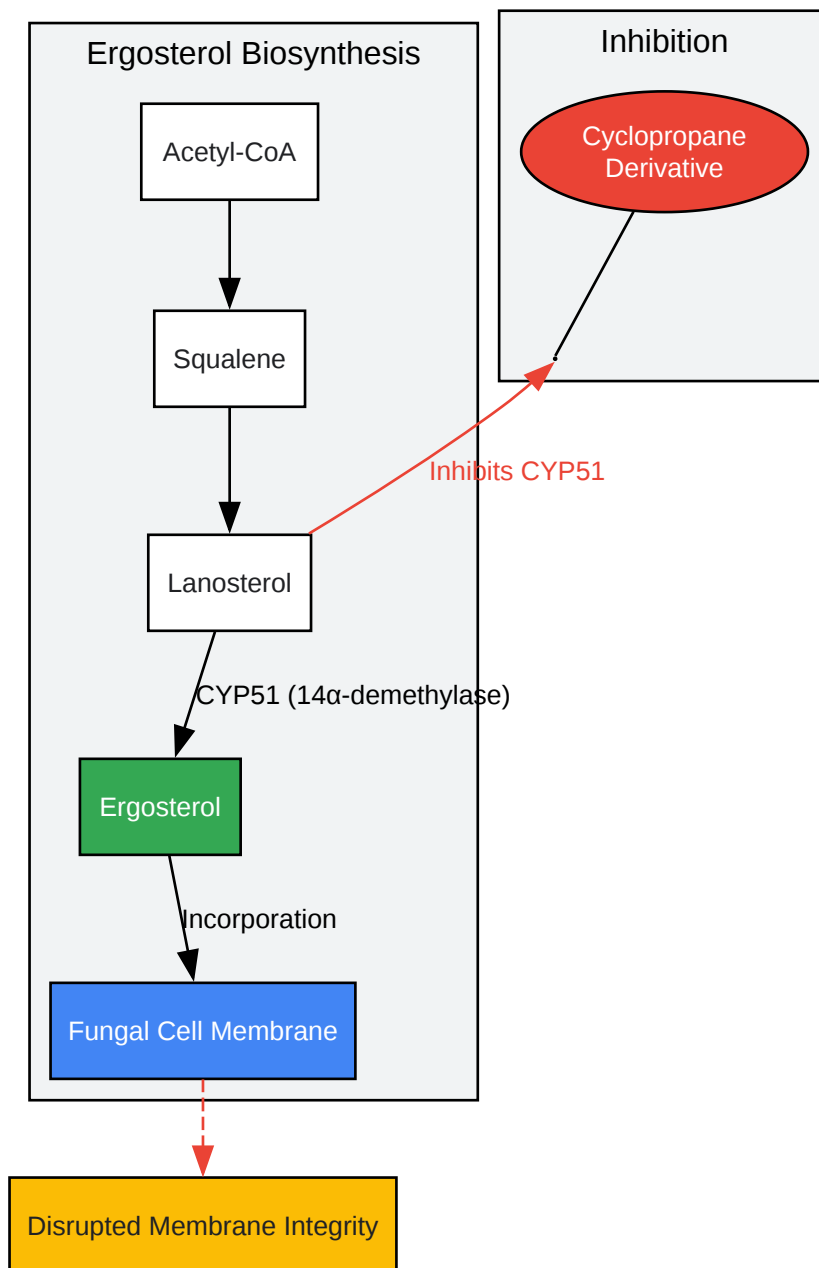
Compound ID	Test Organism	MIC ₈₀ (µg/mL)
F8	Candida albicans	16
F24	Candida albicans	16
F42	Candida albicans	16
Fluconazole (Control)	Candida albicans	2

Data sourced from "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane". MIC₈₀ represents the minimum concentration required to inhibit 80% of microbial growth.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

The antifungal activity of certain cyclopropane derivatives is attributed to their ability to inhibit CYP51. This enzyme is crucial for the demethylation of lanosterol, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.^[1] Azole antifungals, a common class of CYP51 inhibitors, work by having the nitrogen atom in their azole ring coordinate with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate.^{[2][3][4]}

Fungal Ergosterol Biosynthesis Pathway and CYP51 Inhibition

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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by cyclopropane derivatives targeting CYP51.

Herbicidal Activity

Cyclopropane derivatives have also been investigated for their herbicidal properties. A key target for some of these compounds is the enzyme ketol-acid reductoisomerase (KARI), which is essential for the biosynthesis of branched-chain amino acids (BCAAs) in plants.

Table 3: Herbicidal Activity of Cyclopropane-1,1-dicarboxamide Analogues

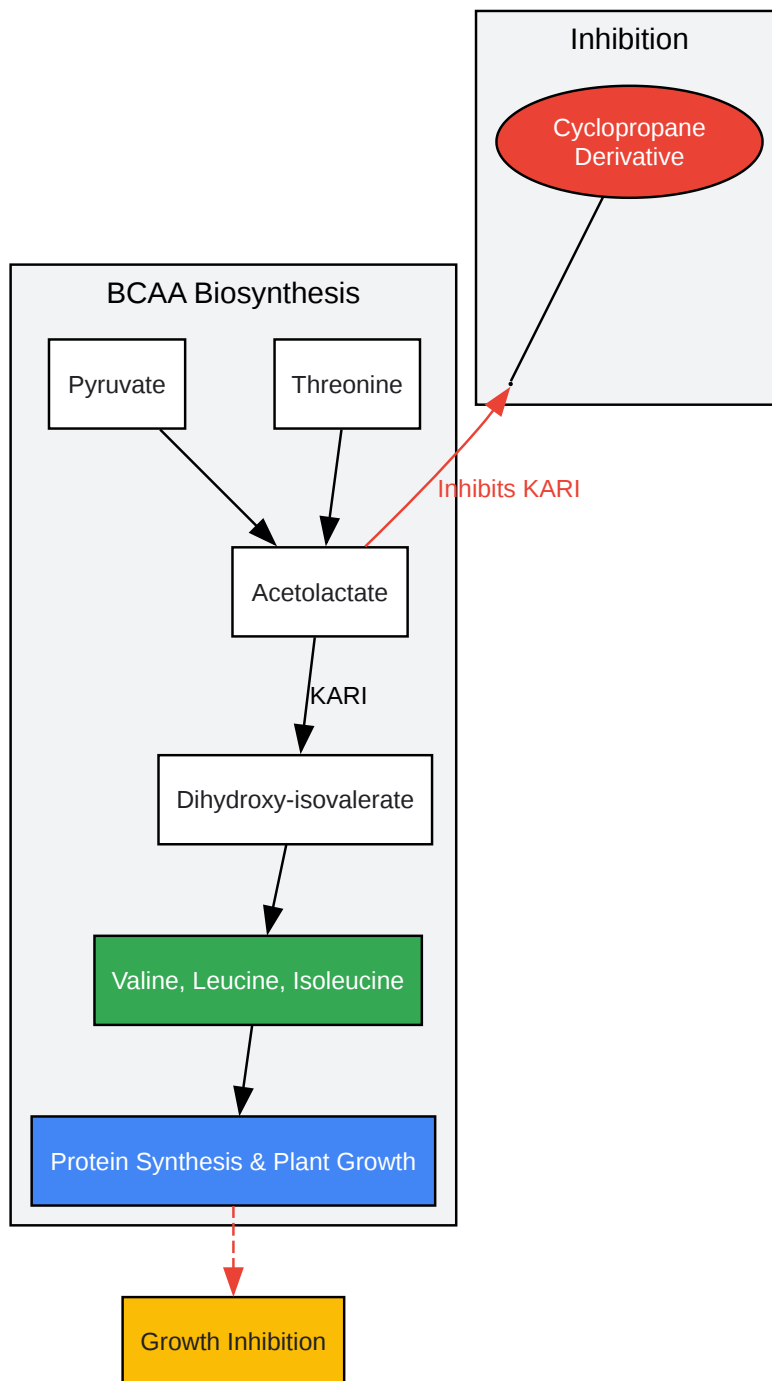
Compound ID	Test Species	Growth Inhibition (%) at 100 μ M
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide	Agrostis stolonifera (bentgrass)	Moderate Activity
Other Analogues	Lactuca sativa (lettuce)	Low Activity
Agrostis stolonifera (bentgrass)	Low Activity	

Data sourced from "Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues".^[5] The original paper describes the activity as "moderate" without providing a specific percentage of inhibition.

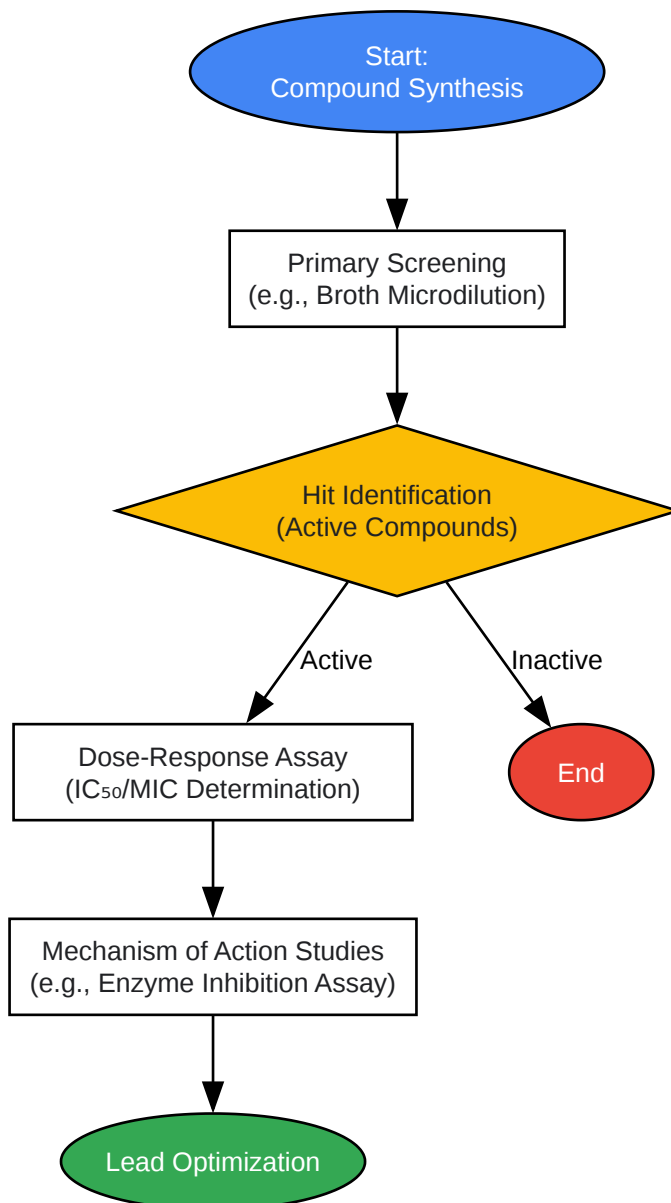
Signaling Pathway: Plant Branched-Chain Amino Acid Biosynthesis Inhibition

The herbicidal action of certain cyclopropane-containing compounds is due to the inhibition of the KARI enzyme. This enzyme catalyzes a critical step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.^{[6][7]} By inhibiting KARI, the plant is starved of these vital amino acids, leading to growth arrest and eventual death.^{[8][9]}

Plant Branched-Chain Amino Acid Biosynthesis and KARI Inhibition



General Experimental Workflow for Bioactivity Screening



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